Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside
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Overview
Description
Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside is a biochemical reagent used primarily in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a crucial role in understanding carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
It is known to be widely used in biomedical research, suggesting that it may interact with a variety of molecular targets .
Mode of Action
It is known to operate as an efficacious inhibitor, selectively targeting intricate molecular pathways .
Biochemical Pathways
Its efficacy in studying diverse ailments, including bacterial infections and viral maladies, suggests that it may influence a variety of biochemical pathways .
Pharmacokinetics
It is known to be soluble in chloroform and dichloromethane , which may influence its bioavailability.
Result of Action
Its utilization predominantly lies as a primary substance in the fabrication of diverse medicinal entities , suggesting that it may have a variety of effects at the molecular and cellular level.
Action Environment
It is recommended to be stored at -20° c , indicating that temperature may play a role in maintaining its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside typically involves multiple steps, starting from D-mannose. The key steps include:
Protection of hydroxyl groups: The hydroxyl groups of D-mannose are protected using isopropylidene and trityl groups to prevent unwanted reactions.
Amination: The protected mannose derivative undergoes amination to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvents, and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl and trityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can yield amines .
Scientific Research Applications
Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of glycan-protein interactions and glycan biosynthesis.
Medicine: In the development of glycan-based therapeutics and diagnostics.
Industry: In the production of glycan-based materials and biochemicals
Comparison with Similar Compounds
Similar Compounds
Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-alpha-D-mannofuranoside: Lacks the trityl group.
Benzyl 5-Amino-5-deoxy-6-O-trityl-alpha-D-mannofuranoside: Lacks the isopropylidene group.
Uniqueness
The presence of both isopropylidene and trityl protective groups in Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-6-O-trityl-alpha-D-mannofuranoside makes it unique. These groups provide stability and selectivity in reactions, making it a valuable tool in glycobiology research .
Properties
IUPAC Name |
(1R)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-trityloxyethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37NO5/c1-34(2)40-31-30(39-33(32(31)41-34)37-23-25-15-7-3-8-16-25)29(36)24-38-35(26-17-9-4-10-18-26,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-33H,23-24,36H2,1-2H3/t29-,30-,31+,32+,33+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBAKPKYLDUOFM-ZPZOKNLESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N)OCC6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91364-15-7 |
Source
|
Record name | Phenylmethyl 5-amino-5-deoxy-2,3-O-(1-methylethylidene)-6-O-(triphenylmethyl)-α-D-mannofuranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91364-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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